N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a methanesulfonyl group and at the 6-position with a sulfonamide-linked 2-methoxy-4,5-dimethylbenzene moiety. The methanesulfonyl group contributes to electron-withdrawing properties, while the 2-methoxy and 4,5-dimethyl substituents on the benzene ring may enhance steric bulk and modulate lipophilicity.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)20-16-7-8-17-15(12-16)6-5-9-21(17)27(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVLVUEMKXTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both tetrahydroquinoline and sulfonamide functionalities, contributing to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Tetrahydroquinoline moiety : Known for its role in various biological activities.
- Methanesulfonyl group : Enhances solubility and reactivity.
- Sulfonamide functional group : Contributes to antimicrobial properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It targets key enzymes involved in bacterial cell wall synthesis, specifically MurD and GlmU. The inhibition of these enzymes leads to bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Bactericidal |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Moderate activity |
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activities:
- Acetylcholinesterase (AChE) : Potential for treating neurodegenerative diseases.
- Urease : Important for managing infections caused by urease-producing bacteria .
The mechanism of action involves:
- Enzyme Inhibition : Binding to MurD and GlmU disrupts bacterial cell wall synthesis.
- Solubility Enhancement : The methanesulfonyl group increases the compound's solubility in biological environments.
- Structural Modifications : Variations in the compound's structure can optimize its binding affinity and efficacy against bacterial targets .
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, this compound was found to exhibit strong activity against MRSA with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This positions it as a promising candidate for further development as an antibiotic .
Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that the compound effectively inhibited AChE with an IC50 value of 50 nM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
Future Directions
Given its unique structural characteristics and demonstrated biological activities, further research could explore:
- Modification of Structural Components : To enhance potency and selectivity against specific bacterial strains.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Exploration of Other Therapeutic Areas : Such as anti-inflammatory or anticancer applications due to its diverse functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on molecular weight, substituent effects, and structural variations.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Tetrahydroquinoline: The methanesulfonyl group in the target compound is smaller and more electron-withdrawing than the benzoyl group in analogs , which introduces aromatic bulk and may reduce metabolic stability.
2,3-Dihydrobenzo[d][1,4]dioxine in introduces a fused oxygen-rich ring, likely improving solubility but reducing membrane permeability relative to the target’s methyl/methoxy-substituted benzene. 2,4-Dimethyl in creates a less sterically hindered environment than the target’s 4,5-dimethyl arrangement, which may influence receptor interactions.
Molecular Weight Trends :
- The target compound’s molecular weight is presumed to be higher than due to the combined bulk of methanesulfonyl and dimethyl/methoxy groups. Benzoyl-containing analogs have higher molecular weights (~450 Da) due to the aromatic ring.
Research Implications and Limitations
- Structural Insights : The methanesulfonyl group in the target compound may offer a balance between electronic effects and metabolic stability compared to benzoyl or alkyl substituents.
- Data Gaps : Key parameters (e.g., solubility, logP, bioactivity) are absent in the evidence, limiting functional comparisons. Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic profile against these analogs.
Preparation Methods
Core Structural Disconnections
The target molecule dissects into two primary components:
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1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine
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2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride
The tetrahydroquinoline moiety requires introduction of a methanesulfonyl group at N1 and an amine at C6, while the benzene sulfonamide demands precise sulfonation at C1 adjacent to the methoxy director.
Synthetic Challenges and Solutions
-
Regioselectivity in Benzene Sulfonation : The 2-methoxy group directs electrophilic substitution to C1 or C3. Steric hindrance from 4,5-dimethyl groups favors sulfonation at C1.
-
Amine Reactivity in Sulfonamide Formation : Secondary amines (tetrahydroquinoline N1-mesyl) exhibit reduced nucleophilicity, necessitating activation via base mediation.
Synthesis of 1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-6-Amine
Preparation of 6-Nitro-1,2,3,4-Tetrahydroquinoline
Quinoline undergoes nitration at C6 using fuming HNO₃ in H₂SO₄ at 0–5°C (72% yield), followed by catalytic hydrogenation (H₂, Pd/C, EtOH) to yield 6-amino-1,2,3,4-tetrahydroquinoline.
N1-Mesylation
6-Amino-1,2,3,4-tetrahydroquinoline reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C→RT (18 h). Isolation via aqueous workup affords 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine as a white solid (89% yield, m.p. 154–156°C).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 6.74 (d, J=8.4 Hz, 1H, C7-H), 6.53 (s, 1H, C5-H), 3.31 (t, J=5.6 Hz, 2H, C4-H₂), 2.91 (s, 3H, SO₂CH₃), 2.72 (t, J=5.6 Hz, 2H, C1-H₂), 1.92–1.85 (m, 2H, C3-H₂), 1.78–1.71 (m, 2H, C2-H₂).
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HRMS (ESI+) : m/z calcd for C₁₀H₁₅N₂O₂S [M+H]⁺: 235.0849; found: 235.0852.
Synthesis of 2-Methoxy-4,5-Dimethylbenzene-1-Sulfonyl Chloride
Regioselective Sulfonation
2-Methoxy-4,5-dimethylbenzene (5.0 g) reacts with chlorosulfonic acid (10 equiv) at 0°C→RT (6 h). Quenching with ice water yields 2-methoxy-4,5-dimethylbenzenesulfonic acid (87% yield), converted to the sulfonyl chloride using PCl₅ (3.0 equiv) in refluxing toluene (3 h, 91% yield).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.92 (s, 1H, C6-H), 6.89 (s, 1H, C3-H), 3.88 (s, 3H, OCH₃), 2.45 (s, 3H, C4-CH₃), 2.41 (s, 3H, C5-CH₃).
Sulfonamide Coupling and Final Product Isolation
Optimized Coupling Conditions
1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) and 2-methoxy-4,5-dimethylbenzene-1-sulfonyl chloride (1.1 equiv) react in anhydrous THF with pyridine (2.5 equiv) at 0°C→RT (12 h). Purification via silica chromatography (EtOAc/hexane) gives the title compound as a crystalline solid (82% yield, m.p. 218–220°C).
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 1H, C7-H), 7.32 (s, 1H, C5-H), 7.18 (s, 1H, C3-H), 6.95 (s, 1H, C6-H), 3.84 (s, 3H, OCH₃), 3.28 (t, J=5.6 Hz, 2H, C4-H₂), 2.89 (s, 3H, SO₂CH₃), 2.70 (t, J=5.6 Hz, 2H, C1-H₂), 2.39 (s, 3H, C4-CH₃), 2.35 (s, 3H, C5-CH₃), 1.85–1.78 (m, 2H, C3-H₂), 1.70–1.63 (m, 2H, C2-H₂).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 154.2 (C-OCH₃), 139.8 (C-SO₂), 134.5, 132.1, 129.7, 128.4, 126.9, 124.3 (Ar-C), 56.3 (OCH₃), 44.8 (N-SO₂CH₃), 29.7, 25.4, 22.1, 20.9 (CH₂ and CH₃).
Alternative Synthetic Routes and Comparative Analysis
Route 2: Direct Sulfonylation of Tetrahydroquinoline
Attempted direct reaction of 1,2,3,4-tetrahydroquinolin-6-amine with methanesulfonyl chloride and benzene sulfonyl chloride in one pot led to <15% yield due to competitive N1/N6 sulfonylation.
Route 3: Tandem Hydrogenation-Mesylation
Hydrogenation of 6-nitroquinoline (H₂, Pd/C) followed by sequential mesylation/sulfonylation improved yield to 74% but required rigorous exclusion of moisture.
Scalability and Process Optimization
Kilogram-Scale Production
Pilot-scale synthesis (500 g) using Route 1 achieved 78% overall yield with the following modifications:
-
Continuous flow nitration for safer HNO₃ handling
-
Recrystallization of the final product from ethanol/water (3:1)
Q & A
Basic: What are the optimal synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines via Pictet-Spengler or Friedländer reactions to generate the tetrahydroquinoline scaffold .
Sulfonylation : Reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at reflux) .
Sulfonamide Coupling : Condensation with 2-methoxy-4,5-dimethylbenzenesulfonamide using coupling agents like EDC/HOBt in DMF .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
- Reaction yields depend on temperature control and stoichiometric ratios of sulfonylating agents .
Basic: How is the structural integrity of this compound confirmed in synthetic batches?
Methodological Answer:
Characterization employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy, methyl groups) and sulfonamide connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns matching the molecular formula .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahydroquinoline ring conformation) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
SAR strategies include:
- Substituent Modification :
- Methanesulfonyl Group : Replace with ethanesulfonyl or aromatic sulfonyl groups to modulate enzyme-binding affinity .
- Tetrahydroquinoline Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance target interaction .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC determination) and compare with computational docking results .
Example Table :
| Substituent (R) | Enzyme Inhibition IC (µM) | LogP |
|---|---|---|
| -SOMe | 0.45 | 2.1 |
| -SOEt | 0.32 | 2.5 |
| -SOPh | 0.78 | 3.2 |
Advanced: What mechanisms underlie its potential enzyme inhibitory activity?
Methodological Answer:
Mechanistic insights are derived from:
- Molecular Docking : Predict binding to catalytic pockets (e.g., hydrogen bonding with methanesulfonyl and sulfonamide groups) .
- Kinetic Studies : Measure competitive/non-competitive inhibition via Lineweaver-Burk plots .
- Mutagenesis : Identify critical residues (e.g., Ser-195 in serine proteases) disrupted by sulfonamide interactions .
Advanced: How should researchers address contradictory bioactivity data across analogs?
Methodological Answer:
Contradictions arise from:
- Solubility Variability : Use co-solvents (e.g., DMSO/PEG) or salt forms (e.g., sodium sulfonate) to standardize assay conditions .
- Metabolic Instability : Perform liver microsome assays to identify labile groups (e.g., methyl esters) and stabilize via fluorination .
- Off-Target Effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific binding .
Basic: What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO in PBS (pH 7.4) for stock solutions .
- Prodrug Design : Convert sulfonamide to a phosphate ester for enhanced solubility, which hydrolyzes in vivo .
- Micellar Encapsulation : Formulate with poloxamers (e.g., Pluronic F-68) to stabilize colloidal dispersions .
Advanced: How can computational modeling guide lead optimization?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to prioritize analogs with higher predicted binding scores .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å) .
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Basic: How stable is this compound under physiological pH and temperature?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC. Stable at pH 7.4 (<5% degradation), but hydrolyzes at pH < 3 .
- Thermal Stability : Store lyophilized powder at -20°C; aqueous solutions degrade within 72h at 25°C .
Advanced: Why might in vitro activity fail to translate to in vivo efficacy?
Methodological Answer:
- Poor Pharmacokinetics : Low oral bioavailability due to first-pass metabolism. Address via nanoformulation (e.g., liposomes) .
- Protein Binding : High plasma protein binding (>95%) reduces free drug concentration. Modify substituents to lower logP .
- Metabolite Interference : Identify active metabolites via LC-MS and re-engineer the parent compound .
Advanced: How to design derivatives for selective kinase inhibition?
Methodological Answer:
- Targeted Substituents : Introduce bulky groups (e.g., tert-butyl) to exploit hydrophobic kinase pockets .
- Fragment-Based Design : Screen sulfonamide fragments against kinase libraries to identify privileged scaffolds .
- Crystallographic Data : Use kinase co-crystal structures (e.g., PDB 4AOF) to guide substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
